2-Amino-5-(difluoromethyl)phenol
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Overview
Description
2-Amino-5-(difluoromethyl)phenol is an organic compound that belongs to the class of phenols and anilines It is characterized by the presence of an amino group at the second position and a difluoromethyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(difluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the difluoromethylation of 2-amino-5-bromophenol using difluoromethylating agents such as difluoromethyl bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce corresponding amines .
Scientific Research Applications
2-Amino-5-(difluoromethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(difluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activities or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-(difluoromethyl)phenol include:
- 2-Amino-5-(trifluoromethyl)phenol
- 2-Amino-5-(methyl)phenol
- 2-Amino-5-(chloromethyl)phenol
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-amino-5-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,7,11H,10H2 |
InChI Key |
JCCNOBGLYAITAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)N |
Origin of Product |
United States |
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